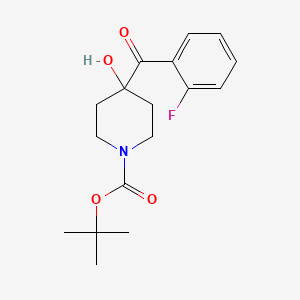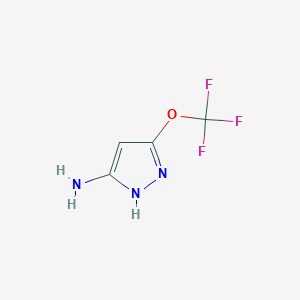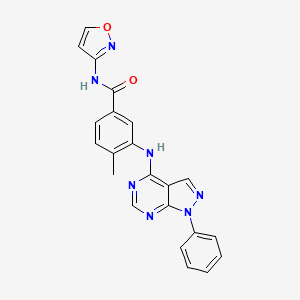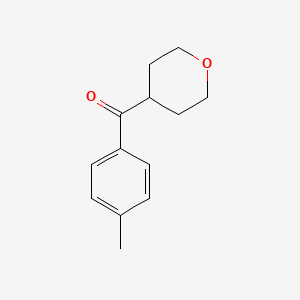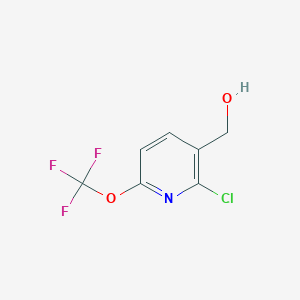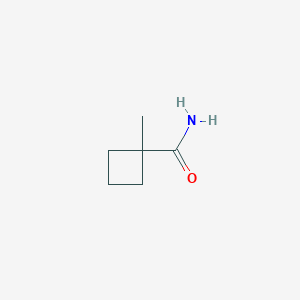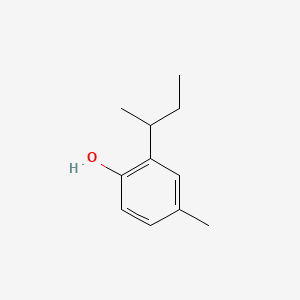![molecular formula C9H8ClN3O2 B13975556 Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For instance, the reaction of ethyl 2-aminopyrrole-3-carboxylate with 2-chloro-1,3,5-triazine under reflux conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of ethyl 2-aminopyrrolo[2,1-f][1,2,4]triazine-4-carboxylate.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated pyrrolo[2,1-f][1,2,4]triazine derivatives.
科学的研究の応用
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and antiviral agents.
Biology: Used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. In antiviral applications, it can inhibit viral RNA polymerase, preventing viral replication .
類似化合物との比較
Similar Compounds
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-2-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
- Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its position of the chlorine atom and carboxylate group allows for targeted interactions with molecular targets, making it a valuable compound in drug discovery and development .
特性
分子式 |
C9H8ClN3O2 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-8(14)7-6-4-3-5-13(6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChIキー |
PRSVMYFVRJZAAR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN2C1=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


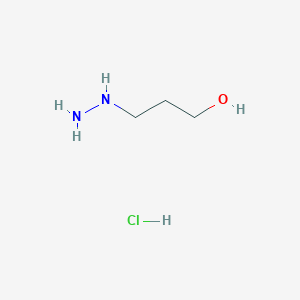

![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)
